molecular formula C23H22N4 B2403966 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline CAS No. 2380188-99-6

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline

Cat. No.: B2403966
CAS No.: 2380188-99-6
M. Wt: 354.457
InChI Key: FKHNTRNZVJIEBT-UHFFFAOYSA-N
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Description

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a cyclopropylbenzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated quinoline derivatives.

Scientific Research Applications

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein binding.

    Medicine: It has potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline is unique due to its combination of these three structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-2-6-20-19(5-1)17(11-12-24-20)13-26-14-18(15-26)27-22-8-4-3-7-21(22)25-23(27)16-9-10-16/h1-8,11-12,16,18H,9-10,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNTRNZVJIEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC=NC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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